(3R,4S)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine
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Overview
Description
(3R,4S)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a thienopyrimidine moiety, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the pyrrolidine ring and the methoxyphenyl group. Key steps include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: This is achieved through a series of nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This step involves the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines or phenyl derivatives.
Scientific Research Applications
(3R,4S)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4S)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-hydroxyphenyl)pyrrolidin-3-amine
- (3R,4S)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-chlorophenyl)pyrrolidin-3-amine
Uniqueness
The uniqueness of (3R,4S)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3R,4S)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-4-(4-methoxyphenyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-11-12(2)25-19-17(11)18(21-10-22-19)23-8-15(16(20)9-23)13-4-6-14(24-3)7-5-13/h4-7,10,15-16H,8-9,20H2,1-3H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVWKLDIGVUPNS-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CC(C(C3)N)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC=NC(=C12)N3C[C@@H]([C@H](C3)N)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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